molecular formula C12H15NO3 B6273559 methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate CAS No. 152722-51-5

methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B6273559
CAS No.: 152722-51-5
M. Wt: 221.25 g/mol
InChI Key: LAKLPKQNZPKGTE-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate: is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves multiple steps, starting from simple precursors. One common approach is the Biltz synthesis , which involves the reaction of an appropriate amine with a diketone to form the isoquinoline core. The reaction conditions usually require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of various organic compounds.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in understanding biological processes and developing new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its pharmacological properties. It has shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isoquinoline

  • 1,2,3,4-Tetrahydroisoquinoline

  • 8-Methoxyisoquinoline

Uniqueness: Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate stands out due to its specific structural features, such as the presence of the methoxy group and the carboxylate moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other isoquinoline derivatives.

Properties

CAS No.

152722-51-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

InChI

InChI=1S/C12H15NO3/c1-15-11-4-3-9(12(14)16-2)8-5-6-13-7-10(8)11/h3-4,13H,5-7H2,1-2H3

InChI Key

LAKLPKQNZPKGTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)C(=O)OC

Purity

0

Origin of Product

United States

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